(5-Methoxy-2-methylphenyl)methanol
Description
(5-Methoxy-2-methylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as indoles and dihydroquinazolines . Its structural features, including electron-donating substituents (methoxy and methyl groups), influence its reactivity in electrophilic substitutions and nucleophilic additions. The compound is commercially available, with suppliers like CymitQuimica offering it in quantities ranging from 250 mg to 1 g .
Properties
IUPAC Name |
(5-methoxy-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWMWGTOQVFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299345 | |
| Record name | 5-Methoxy-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73502-04-2 | |
| Record name | 5-Methoxy-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73502-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Methoxy-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (5-Methoxy-2-methylphenyl)methanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of (5-Methoxy-2-methylphenyl)methanol may involve catalytic hydrogenation of (5-Methoxy-2-methylphenyl)methanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high purity of the final product .
Types of Reactions:
Oxidation: (5-Methoxy-2-methylphenyl)methanol can undergo oxidation to form (5-Methoxy-2-methylphenyl)methanone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrobromic acid (HBr), other nucleophiles
Major Products:
Oxidation: (5-Methoxy-2-methylphenyl)methanone
Reduction: (5-Methoxy-2-methylphenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
(5-Methoxy-2-methylphenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for synthetic chemistry.
| Reaction Type | Products |
|---|---|
| Oxidation | (5-Methoxy-2-methylphenyl)methanone |
| Reduction | (5-Methoxy-2-methylphenyl)methane |
| Substitution | Various substituted derivatives |
Research indicates that this compound possesses potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that (5-Methoxy-2-methylphenyl)methanol exhibits antimicrobial activity against various bacterial strains by disrupting cellular processes. The hydroxyl group is believed to play a crucial role in its interaction with microbial membranes.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may also have anti-inflammatory properties, making it a candidate for further pharmacological studies.
Medicinal Chemistry
Ongoing research explores the therapeutic applications of (5-Methoxy-2-methylphenyl)methanol in drug development. Its unique structure allows for interactions with various molecular targets, including enzymes and receptors, which can influence metabolic pathways and lead to potential therapeutic effects.
Industrial Applications
In addition to its research applications, (5-Methoxy-2-methylphenyl)methanol is utilized in the manufacturing of:
- Fragrances and Flavors : Its aromatic properties make it suitable for use in the fragrance industry.
- Fine Chemicals : The compound is also employed in the production of other fine chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups can influence its binding affinity and specificity for these targets . Further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The highest similarity (0.97) is observed for (3-Methoxy-5-methylphenyl)methanol, indicating that meta-substitution preserves structural and electronic properties .
- Functional Group Modifications: Introducing a propanol chain (e.g., 3-(2-Methoxyphenyl)propan-1-ol) reduces similarity (0.91) due to altered steric and electronic profiles .
- Electron-Deficient Groups : Ethynyl substitution lowers similarity (0.88) by introducing sp-hybridized carbons, altering reactivity .
Physicochemical Properties
- Melting Point : Derivatives like 6-Methoxy-2-phenyl-1H-indole (synthesized from related intermediates) exhibit melting points of 170–173°C . Analogues with para-substituted methoxy groups may show lower melting points due to reduced crystallinity.
- Solubility: The methoxy and methyl groups enhance lipophilicity compared to unsubstituted benzyl alcohols. However, analogs with longer alkyl chains (e.g., propanol derivatives) exhibit increased hydrophobicity .
Biological Activity
(5-Methoxy-2-methylphenyl)methanol, also known as 3-(4-Methoxy-2-methylphenyl)propan-1-ol, is an aromatic alcohol with the molecular formula C₉H₁₂O₂. It has garnered attention in various fields of biological and medicinal chemistry due to its potential pharmacological properties.
- Molecular Weight : 166.22 g/mol
- CAS Number : 73502-04-2
- Structure : The compound features a methoxy group and a methyl-substituted phenyl group, contributing to its unique chemical properties.
The biological activity of (5-Methoxy-2-methylphenyl)methanol is primarily attributed to its interactions with various molecular targets within biological systems. The methoxy and methyl groups enhance its binding affinity to specific enzymes and receptors, influencing metabolic pathways and potential therapeutic effects.
1. Antimicrobial Properties
Research indicates that (5-Methoxy-2-methylphenyl)methanol exhibits antimicrobial activity against certain bacterial strains. This activity is likely mediated through its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within the bacteria.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Its mechanism involves the modulation of inflammatory cytokines and pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .
3. Neuroactive Properties
(5-Methoxy-2-methylphenyl)methanol has shown the ability to cross the blood-brain barrier, suggesting potential neuroactive effects. Studies indicate that it may influence neurotransmitter systems, which could be relevant in developing treatments for neurological disorders .
4. Cytochrome P450 Inhibition
The compound inhibits certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition suggests a role in drug interactions and metabolic pathways, highlighting its significance in pharmacokinetics .
Case Studies
A study involving the pharmacological effects of (5-Methoxy-2-methylphenyl)methanol revealed significant findings regarding its safety and efficacy in clinical settings. For instance, it was noted that patients exhibiting specific metabolic profiles responded positively to treatments involving this compound, showcasing its potential as a therapeutic agent .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
